BQ-123, chemically known as Cyclo(D-trp-D-asp-pro-D-val-leu), is a synthetic cyclic pentapeptide and a selective antagonist of the endothelin-A (ETA) receptor. [, , , , ] ETA receptors are one of the two subtypes of receptors for endothelin-1 (ET-1), a potent vasoconstrictor peptide. BQ-123's selectivity for ETA receptors makes it a valuable tool in scientific research for investigating the physiological and pathophysiological roles of ET-1. []
The synthesis of BQ-123 has been explored through various methodologies, with notable advancements made using cyclic peptide libraries. A significant approach involved a "self-deconvoluting" cyclic pentapeptide library designed to produce numerous head-to-tail linked peptides. This method allowed for the identification and optimization of the BQ-123 sequence from a mixture that included various amino acids .
BQ-123 features a unique molecular structure characterized by a cyclic arrangement of five amino acids. NMR studies reveal that it adopts a type II beta turn and an inverse gamma turn within its backbone. The orientation of side chains varies with solvent conditions, affecting its interaction with sodium ions and its biological activity .
BQ-123 participates in various chemical reactions primarily related to its role as an endothelin receptor antagonist. In vitro studies have demonstrated that it can shift concentration-response curves for endothelin-1 (ET-1) without affecting the maximal response, indicating its competitive antagonistic activity .
BQ-123 acts by selectively binding to the endothelin A receptor, thereby inhibiting the action of ET-1, a potent vasoconstrictor involved in various pathophysiological processes including hypertension and renal dysfunction. By blocking this receptor, BQ-123 facilitates vasodilation and promotes sodium reabsorption in renal proximal tubule cells, contributing to its therapeutic effects in conditions like acute renal failure induced by ischemia .
BQ-123 exhibits several notable physical and chemical properties that contribute to its functionality:
Property | Value |
---|---|
Appearance | White to off-white powder |
Solubility | Soluble in water |
Stability | Stable under dry conditions |
Melting Point | Not extensively documented |
These properties are essential for its application in research and potential therapeutic contexts .
BQ-123 has several scientific applications primarily centered around cardiovascular research:
BQ-123 (cyclo[-D-Trp-D-Asp-L-Pro-D-Val-L-Leu-]) is a cyclic pentapeptide originally isolated from Streptomyces misakiensis fermentation broth [4]. Its distinctive conformation topology serves as the foundation for ETA receptor selectivity. Nuclear magnetic resonance (NMR) studies reveal that BQ-123 adopts a rigid structure featuring a type II' β-turn spanning the D-Asp-Pro residues and an inverse γ-turn centered on the D-Val residue [3] [4]. This specific folding creates a three-dimensional pharmacophore complementary to the ligand-binding pocket of the ETA receptor subtype.
The incorporation of D-amino acids at critical positions (D-Trp¹, D-Asp², D-Val⁴) confers both enzymatic stability and receptor subtype discrimination. The D-Trp¹ indole side chain penetrates deeply into a hydrophobic cleft within the ETA receptor, forming π-π stacking interactions with aromatic residues absent in the ETB binding pocket [4] [10]. Conversely, the carboxylic acid moiety of D-Asp² participates in polar interactions with ETA-specific residues, while its D-configuration orients this group optimally compared to L-Asp configurations found in less selective analogs [4]. The isopropyl group of D-Val⁴ and the isobutyl group of L-Leu⁵ provide additional hydrophobic contacts within the ETA receptor's accessory binding region, further enhancing subtype specificity [10]. Substitution of these residues with alternative amino acids significantly diminishes ETA affinity and selectivity, underscoring their critical role [4].
Table 1: Key Structural Features of BQ-123 Dictating ETA Selectivity
Amino Acid Position | Residue & Chirality | Structural Role | Contribution to ETA Selectivity |
---|---|---|---|
1 | D-Tryptophan | Type II' β-turn initiation | Hydrophobic insertion into ETA pocket; π-π stacking |
2 | D-Aspartic Acid | β-turn formation | Polar interactions with ETA-specific residues |
3 | L-Proline | β-turn termination; γ-turn initiation | Conformational rigidity; sodium coordination site |
4 | D-Valine | Inverse γ-turn | Hydrophobic contact via isopropyl group |
5 | L-Leucine | Cyclization point | Hydrophobic contact via isobutyl group |
BQ-123 functions as a pure competitive antagonist of endothelin-1 (ET-1) at the ETA receptor. Its mechanism involves reversible displacement of endogenous ET-1 from the orthosteric binding site, thereby preventing receptor activation and downstream signaling cascades [5] [6]. Schild regression analysis demonstrates a surmountable antagonism profile, where increasing concentrations of BQ-123 produce parallel rightward shifts in the ET-1 concentration-response curve without suppressing the maximal response—a hallmark of competitive inhibition [8].
The kinetics of receptor blockade exhibit both dose-dependence and time-dependency. In human forearm blood flow studies, intravenous BQ-123 infusion (100-3000 nmol/min) reversed ET-1-induced vasoconstriction progressively, with complete abolition achieved at 1000 nmol/min [7]. This reversibility is pharmacologically significant as it allows physiological counter-regulation, contrasting with pseudo-irreversible antagonists that may provoke compensatory neurohormonal activation. At the cellular level, BQ-123 effectively inhibits ET-1-mediated biological responses, including:
BQ-123 exhibits remarkable selectivity for the human ETA receptor over the ETB subtype, as quantified through radioligand binding assays and functional studies. Its affinity for the ETA receptor (IC₅₀ = 7.3 nM; Kᵢ = 20-25 nM) exceeds that for the ETB receptor (IC₅₀ > 10,000 nM) by approximately 1,370-fold, defining it as a highly selective pharmacological tool for dissecting ETA-mediated functions [4] [10]. This differential affinity arises from evolutionary variations in receptor structure, particularly within transmembrane domains 3, 4, and 6, which form the ligand-binding crevice.
Table 2: Affinity Profiling of BQ-123 at Endothelin Receptor Subtypes
Receptor Subtype | Radioligand Binding IC₅₀/Kᵢ | Functional Assay (Tissue/Cell) | Physiological Consequence of Blockade |
---|---|---|---|
ETA | 7.3 nM (IC₅₀) [10] | 20.5 nM (CHO-ETA) [10] | Vasodilation, anti-proliferative effects |
25 nM (Kᵢ) [4] | 4.83-5.09 nM (Vascular membranes) [2] | Blood pressure reduction [5] | |
ETB | >10,000 nM (IC₅₀) [10] | >1,000 nM (CHO-ETB) [10] | Negligible at therapeutic concentrations |
>10 µM (Kᵢ) [4] | No significant binding [9] | Preserved ETB-mediated vasodilation |
The functional implications of this selectivity are profound. In vascular preparations, BQ-123 potently antagonizes ET-1-induced contractions mediated exclusively by ETA receptors (e.g., human aorta) but exhibits negligible activity against ETB-mediated contractions (e.g., rabbit pulmonary artery) [3] [9]. This subtype discrimination is physiologically crucial as ETB receptor activation generally promotes:
Consequently, BQ-123 administration preserves beneficial ETB functions while selectively counteracting detrimental ETA actions. This contrasts with non-selective antagonists (e.g., bosentan) that simultaneously block both receptors, potentially compromising ETB-mediated vasodilation and ET-1 clearance [8].
The solution conformation of BQ-123 exhibits significant solvent-dependent plasticity, influencing its receptor interaction dynamics. NMR spectroscopy reveals that while the peptide backbone retains the characteristic β- and γ-turns in aqueous environments, side chain orientations—particularly those of D-Trp¹ and D-Val⁴—undergo substantial repacking in hydrophobic milieus that mimic the receptor binding pocket [4]. This structural adaptability may facilitate induced-fit binding to the ETA receptor's extracellular domains.
A remarkable feature of BQ-123 is its high-affinity sodium coordination. The carbonyl oxygen of the L-Pro³ residue serves as a primary sodium ion (Na⁺) binding site, with the ability to coordinate up to three Na⁺ ions simultaneously [4] [10]. This Na⁺ binding:
Table 3: Impact of Sodium Ions on BQ-123 Pharmacology
Parameter | Na⁺-Free Conditions | Physiological Na⁺ (140 mM) | Mechanistic Implication |
---|---|---|---|
Receptor Binding Affinity (Kᵢ) | ~75 nM | ~25 nM [4] [10] | Enhanced ETA occupancy |
Conformational Stability | Increased flexibility | Stabilized type II' β-turn [4] | Pre-organized bioactive state |
Receptor Association Rate | Slower (t₁/₂ ~ 8 min) | Faster (t₁/₂ ~ 2.5 min) | Electrostatic steering effect |
Selectivity Ratio (ETA:ETB) | ~800:1 | ~1370:1 [10] | Allosteric selectivity enhancement |
Mass spectrometry studies of multivalent cation complexes confirm that Na⁺ coordination occurs primarily at the Pro³ carbonyl, with secondary sites involving the D-Asp² carboxylate and backbone carbonyls [4] [10]. This cationic dependency represents a unique pharmacological feature among peptide receptor antagonists and has implications for drug design targeting G protein-coupled receptors (GPCRs) with allosteric sodium sites.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1